4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one
Description
4-(Bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is a structurally complex imidazolone derivative characterized by a central imidazol-5(4H)-one core substituted with a bis(p-tolylamino)methylene group at position 4 and a p-tolyl group at position 2.
Properties
IUPAC Name |
4-hydroxy-N,N',2-tris(4-methylphenyl)-1H-imidazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-16-4-10-19(11-5-16)23-28-22(25(30)29-23)24(26-20-12-6-17(2)7-13-20)27-21-14-8-18(3)9-15-21/h4-15,30H,1-3H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTJYGYJTGGZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one , often referred to as a bis(p-tolylamino) imidazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. The structure features two p-tolyl groups attached to a central imidazole ring, contributing to its unique physicochemical properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.42 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation . The specific mechanism for this compound remains under investigation, but it is hypothesized that the p-tolyl groups enhance lipophilicity, facilitating cellular uptake.
Antimicrobial Properties
Imidazole derivatives have also shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for tumor growth or bacterial survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Interference with Cell Signaling Pathways : Disruption of pathways such as PI3K/Akt or MAPK can influence cell survival and proliferation.
Case Study 1: Anticancer Effects
In a recent study, a series of bis(p-tolylamino) imidazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related imidazole compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
Chemical Reactions Analysis
Cyclocondensation with Aromatic Aldehydes
The compound undergoes cyclocondensation with substituted benzaldehydes (e.g., p-chlorobenzaldehyde) under acidic conditions to form arylidene derivatives. For example:
- Reaction : Treatment with p-chlorobenzaldehyde in glacial acetic acid yields 3-arylidene derivatives.
- Key Data :
Hydrazone Formation
Reaction with hydrazine derivatives produces hydrazone-linked analogs:
- Reaction : Interaction with p-chlorophenyl diazonium chloride in DMF forms hydrazone derivatives.
- Key Data :
- Yield : 55–60%
- MS : Molecular ion peaks at m/z 586 [M⁺] and 553 [M⁺ – Cl].
- Elemental Analysis :
Calculated (%) Found (%) C: 63.52 C: 63.32 N: 7.17 N: 7.00 S: 16.41 S: 16.21
Nucleophilic Substitution with Carbon Disulfide
The imidazolone reacts with carbon disulfide in basic media to generate dithiocarbamate intermediates:
- Reaction : Treatment with CS₂ in DMF/KOH yields potassium dithiocarbamate salts, which acidify to thioamide derivatives.
- Key Data :
S-Alkylation with Phenacyl Bromide
The sulfur atom in dithiocarbamate derivatives undergoes alkylation:
- Reaction : Intermediate dithiocarbamates react with phenacyl bromide to form thiazolidinone derivatives.
- Key Data :
Coordination with Metal Ions
The imino and carbonyl groups facilitate metal coordination:
- Reaction : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol.
- Key Features :
Microwave-Assisted Cyclization
Under microwave irradiation, the compound undergoes intramolecular cyclization to yield fused heterocycles:
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Melting Points: Target Compound: No direct melting point data are available. However, analogs with bulky aromatic substituents (e.g., benzo[b]thiophen-3-ylmethylene) exhibit high melting points (e.g., 275–277°C for compound 5a in ), suggesting that the bis(p-tolylamino)methylene group may similarly elevate melting points due to increased molecular rigidity and van der Waals interactions . Comparison: Compounds with smaller substituents, such as methylthio (e.g., 3a in , m.p. 276–278°C), show comparable thermal stability, indicating that both aromatic and sulfur-containing groups contribute to high melting points .
- Solubility: The p-tolyl groups in the target compound likely reduce solubility in polar solvents compared to analogs with morpholino or piperidinyl substituents (e.g., 5d in , m.p. 165–168°C), which have enhanced solubility in alcohols and DMF due to their tertiary amine moieties .
Spectral Characteristics
- IR Spectroscopy: The bis(p-tolylamino)methylene group is expected to show strong N–H stretching (≈3300 cm⁻¹) and C=N/C=O absorption (≈1700–1600 cm⁻¹), similar to compounds like 3a (: 1701 cm⁻¹ for C=O) and 5a (: 1704 cm⁻¹) . Differences in aromatic C–H bending (≈750–850 cm⁻¹) may arise from the para-methyl substitution on the phenyl rings .
NMR Spectroscopy :
Data Tables
Table 1. Comparative Physical Properties of Selected Imidazolone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
